molecular formula C28H34BrNO B10853415 Tamoxifen ethyl bromide

Tamoxifen ethyl bromide

Cat. No.: B10853415
M. Wt: 480.5 g/mol
InChI Key: BXPXDYCXXNBOQW-LXCLTORNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen ethyl bromide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is a membrane-impermeant analog of tamoxifen, which means it cannot cross cell membranes as easily as tamoxifen. This property makes it useful in studying the effects of tamoxifen on cell surface receptors and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamoxifen ethyl bromide can be synthesized through a series of chemical reactions starting from tamoxifen. One common method involves the bromination of tamoxifen using ethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Tamoxifen ethyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield tamoxifen derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

Tamoxifen ethyl bromide exerts its effects by binding to estrogen receptors on the cell surface. This binding inhibits the activation of estrogen receptors, thereby blocking the growth-promoting effects of estrogen on breast cancer cells. The compound modulates the activity of the AKT signaling pathway, leading to decreased phosphorylation of AKT and subsequent induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tamoxifen ethyl bromide is unique due to its membrane-impermeant property, which allows it to specifically target cell surface receptors without affecting intracellular pathways. This makes it a valuable tool in research focused on cell surface signaling and receptor interactions .

Properties

Molecular Formula

C28H34BrNO

Molecular Weight

480.5 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium;bromide

InChI

InChI=1S/C28H34NO.BrH/c1-5-27(23-13-9-7-10-14-23)28(24-15-11-8-12-16-24)25-17-19-26(20-18-25)30-22-21-29(3,4)6-2;/h7-20H,5-6,21-22H2,1-4H3;1H/q+1;/p-1/b28-27-;

InChI Key

BXPXDYCXXNBOQW-LXCLTORNSA-M

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)CC)/C3=CC=CC=C3.[Br-]

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)CC)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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